Diallyl hydrogen phosphite

Description

Historical Trajectories and Emerging Research Paradigms in Organophosphorus Compounds

The field of organophosphorus chemistry has a rich and complex history, with its origins tracing back to the 19th century. Early milestones include the synthesis of the first neutral ester of phosphoric acid, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848, and the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later discovered to be a cholinesterase inhibitor. mdpi.comresearchgate.net The early 20th century saw significant advancements, such as Michaelis's work on the reactions of trialkyl phosphites to form dialkyl phosphonates. mdpi.com A major turning point came in the 1930s and 1940s through the work of Gerhard Schrader and his team in Germany. Their research into organophosphorus compounds as potential insecticides led to the development of highly toxic substances, including the nerve agents tabun, sarin, and soman. researchgate.netwikipedia.org This period marked the beginning of the dual-use nature of organophosphorus chemistry, with applications in both agriculture as pesticides and in chemical warfare. mdpi.comresearchgate.netnih.gov Following World War II, the field expanded rapidly, leading to the commercialization of organophosphate pesticides like parathion (B1678463) and malathion. wikipedia.org

In recent decades, research paradigms in organophosphorus chemistry have shifted significantly. While the use of some traditional organophosphate pesticides has declined due to health and environmental concerns, new areas of application have emerged, driven by the unique properties of the phosphorus atom. wikipedia.orgmdpi.com Current research is increasingly focused on the development of more sustainable and specialized organophosphorus compounds. mdpi.comnih.gov

Emerging research areas include:

Catalysis: Chiral phosphine (B1218219) and phosphite (B83602) ligands are crucial in asymmetric catalysis for synthesizing enantiomerically pure compounds, which is vital in the pharmaceutical industry. frontiersin.orgacs.orgacs.org Phosphoric acids and phosphine oxides are also being explored as organocatalysts. acs.org

Materials Science: Organophosphorus compounds are integral to the development of new materials. They are widely used as flame retardants due to their low toxicity and low smoke production. frontiersin.org Their ability to coordinate with metals also makes them useful as metal extractants. frontiersin.org

Medicinal Chemistry: Over 80 phosphorus-containing drugs are currently in clinical use, with many more under development. frontiersin.org Their applications range from antiviral agents to bone-targeting drugs. nih.gov

Environmental Science: Research is ongoing to develop methods for the detection and detoxification of hazardous organophosphorus compounds, such as pesticides and chemical warfare agents, using enzymatic and other bioremediation techniques. mdpi.com Furthermore, studies are identifying and prioritizing emerging organophosphorus contaminants beyond traditional esters, such as quaternary phosphonium (B103445) and phosphine oxide compounds, to better understand their environmental impact. nih.gov

This evolution from broad-spectrum agents to highly specific and functional molecules illustrates the dynamic nature of organophosphorus chemistry, continually adapting to new scientific challenges and societal needs.

Significance of Diallyl Hydrogen Phosphite within Contemporary Chemical Research

This compound, a dialkyl phosphite ester, is a versatile and significant compound in modern chemical research. Its importance stems from its unique chemical structure, which incorporates both a reactive P-H bond and two allyl groups, making it a valuable precursor and intermediate in a variety of synthetic transformations.

The presence of the allyl groups allows for a range of chemical modifications. For instance, phosphonic acids can be prepared through the hydrogenolysis of diallyl phosphonates, a reaction for which catalysts like the Wilkinson catalyst have been reported. nih.govbeilstein-journals.org This reactivity makes this compound a useful building block for introducing the phosphonate (B1237965) moiety into more complex molecules.

Furthermore, this compound serves as a key reagent in phosphorylation reactions. It can be used for the selective phosphorylation of phenolic hydroxyl groups. researchgate.net Its utility extends to the synthesis of various biologically relevant molecules and their precursors. For example, related phosphite compounds like diallyl N,N-diisopropylphosphoramidite are employed as phosphorylating agents in the synthesis of peptide substrates, pharmacologically active S1P1 agonists, and antifungal agents. chemicalbook.com

The compound and its derivatives also find applications in materials science and organic synthesis. Dialkyl hydrogen phosphites, in general, are used in the formulation of lubricants as anti-wear agents and in applications requiring emulsification due to their surface-active properties. ontosight.ai In organic synthesis, phosphonates derived from these phosphites are extensively used in variations of the Wittig reaction to create alkenes. frontiersin.org The development of improved processes for the preparation of dialkyl hydrogen phosphites, including this compound, has been a subject of industrial and academic research. google.comgoogle.com

Scope and Research Objectives for this compound Studies

The study of this compound is driven by several key research objectives aimed at fully harnessing its synthetic potential and expanding its applications. These objectives are centered around its synthesis, reactivity, and utilization in creating functional molecules and materials.

Key Research Objectives:

Exploration of Novel Synthetic Methodologies: A primary objective is the development of more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions to improve yields and minimize waste. nih.gov

Investigation of Reactivity and Reaction Mechanisms: A thorough understanding of the reactivity of this compound is crucial. Research aims to elucidate the mechanisms of its various transformations, including additions to unsaturated systems, phosphorylation reactions, and metal-catalyzed cross-coupling reactions. researchgate.net This includes detailed studies of its tautomeric equilibrium and the factors that influence it.

Application in the Synthesis of Bioactive Compounds: A significant area of focus is the use of this compound as a key intermediate in the synthesis of biologically active molecules. nih.gov This involves designing and executing synthetic routes to novel phosphonates with potential applications in medicine and agriculture.

Development of Advanced Materials: The allyl functionalities in this compound make it an attractive monomer for polymerization and a useful cross-linking agent. Research objectives include the synthesis and characterization of new polymers and hybrid materials with tailored properties, such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

Spectroscopic and Physicochemical Characterization: Comprehensive characterization of this compound and its reaction products is fundamental. This involves the use of advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) to determine molecular structures and the measurement of key physical and chemical properties to build a robust database for this compound. nih.govnist.govresearchgate.net

The following tables provide a summary of the key properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | bis(prop-2-enyl) hydrogen phosphite | alfa-chemistry.com |

| CAS Number | 23679-20-1 | nist.govalfa-chemistry.com |

| Molecular Formula | C₆H₁₁O₃P | nist.gov |

| InChI Key | OXLDKMFHLBAHLV-UHFFFAOYSA-N | alfa-chemistry.com |

| Canonical SMILES | C=CCOP(O)OCC=C | alfa-chemistry.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 162.12 g/mol | nist.gov |

| Exact Mass | 162.04500 Da | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.com |

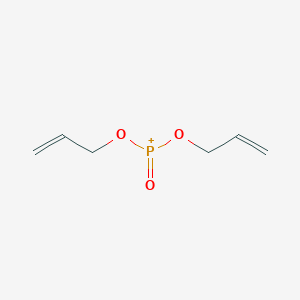

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxo-bis(prop-2-enoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNKPAZMOYEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO[P+](=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422539 | |

| Record name | Diallyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-30-9 | |

| Record name | Diallyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diallyl Hydrogen Phosphite and Its Derivatives

Established Synthetic Pathways for Diallyl Hydrogen Phosphite (B83602)

Traditional methods for the synthesis of diallyl hydrogen phosphite have been well-documented, primarily relying on esterification and transesterification reactions. These methods are valued for their reliability and are widely practiced in both academic and industrial settings.

Esterification Reactions with Phosphorous Acid Precursors

The most common and direct route to this compound involves the reaction of a phosphorous acid precursor, typically phosphorus trichloride (B1173362) (PCl₃), with allyl alcohol. tandfonline.comcdnsciencepub.com This reaction is a classic example of esterification, where the hydroxyl groups of the alcohol displace the chloride atoms on the phosphorus center.

PCl₃ + 3 CH₂=CHCH₂OH + 2 Base → (CH₂=CHCH₂O)₂P(O)H + 2 Base·HCl + CH₂=CHCH₂Cl

Initial attempts at this synthesis sometimes resulted in low yields, which prompted optimization of reaction parameters such as solvent, temperature, and the order of reagent addition. tandfonline.com Optimal results have been achieved by conducting the reaction at low temperatures, typically between -10 and -20°C. tandfonline.com After the initial reaction, allowing the mixture to warm to room temperature and stirring overnight helps to ensure complete conversion. tandfonline.com The choice of solvent and base is critical for controlling the reaction rate and minimizing side reactions.

Table 1: Representative Esterification Reaction for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| Phosphorus Trichloride | Allyl Alcohol | Triethylamine (B128534) | Benzene | -10 to -20°C, then RT | Not explicitly stated, but optimized | tandfonline.com |

| Phosphorus Trichloride | Allyl Alcohol | Pyridine | Not specified | Not specified | 86% | cdnsciencepub.com |

Transesterification Approaches in this compound Synthesis

Transesterification offers an alternative pathway to this compound, typically involving the reaction of a simple dialkyl phosphite, such as dimethyl phosphite or diethyl phosphite, with allyl alcohol in the presence of a catalyst. This method is particularly useful when the starting dialkyl phosphites are readily available.

The process involves the exchange of the alkyl groups of the starting phosphite with the allyl groups from the alcohol. The reaction is an equilibrium process, and to drive it towards the formation of this compound, the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) is typically removed by distillation.

Catalysts for this reaction can be basic, such as sodium methoxide (B1231860) or other alkali metal alkoxides. google.com The transesterification of triphenyl phosphite with allyl alcohol in the presence of a sodium catalyst has been shown to produce a mixture of triallyl phosphite and diallyl phenyl phosphite. google.com While this specific example leads to a triester, the underlying principle of alcohol exchange is central to transesterification approaches for dialkyl hydrogen phosphites. The general reaction is as follows:

(RO)₂P(O)H + 2 CH₂=CHCH₂OH ⇌ (CH₂=CHCH₂O)₂P(O)H + 2 ROH

The efficiency of the transesterification can be influenced by the nature of the catalyst, the reaction temperature, and the efficiency of removing the alcohol byproduct.

Novel and Green Chemistry Strategies in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel strategies for the synthesis of this compound that align with the principles of green chemistry.

Catalytic Approaches for Enhanced Synthesis Efficiency

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. The Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine or an aldehyde, is a well-known catalytic process in organophosphorus chemistry. wikipedia.orgmdpi.com While not a direct synthesis of this compound itself, the principles of activating the P-H bond are relevant.

More directly, the use of catalysts in the transesterification of dialkyl phosphites can enhance efficiency. For instance, the transesterification of dimethyl phthalate (B1215562) with allyl alcohol has been effectively catalyzed by sodium methoxide. google.com Similar catalytic systems can be applied to the synthesis of this compound from other dialkyl phosphites. The use of a catalyst can lead to milder reaction conditions and reduced reaction times. Furthermore, continuous flow methodologies are being explored to optimize reactions like the Pudovik reaction, offering better control over reaction parameters and potentially higher yields and purity. londonmet.ac.uk

Solvent-Free and Atom-Economical Syntheses

Solvent-free reactions are a key aspect of green chemistry, as they reduce waste and can simplify purification processes. While specific examples for the solvent-free synthesis of this compound are not abundant in the literature, the synthesis of other organophosphorus compounds under solvent-free conditions provides a proof of concept. For example, the synthesis of new metal phosphite-oxalates has been achieved under solvent-free conditions.

Synthesis of this compound Derivatives and Analogs

This compound is a versatile intermediate for the synthesis of a wide range of functionalized derivatives and analogs. The presence of the reactive P-H bond and the two allyl groups allows for a multitude of chemical transformations.

One of the primary reactions of this compound is its addition to carbon-carbon or carbon-heteroatom double bonds, a reaction often referred to as hydrophosphonylation. For instance, diallyl phosphonate (B1237965) can be reacted with aldehydes in the presence of a base like triethylamine to form α-hydroxyphosphonates. cdnsciencepub.com

Furthermore, the allyl groups can serve as protecting groups for the phosphonate moiety, which can be removed under mild conditions, for example, using a ruthenium(II) catalyst. unl.edu This strategy is particularly valuable in the synthesis of complex molecules where other functional groups might be sensitive to harsh deprotection conditions.

A significant application of this compound is in the synthesis of functionalized phosphonates. For example, diallyl (α,α-difluoromethyl)phosphonate can be synthesized from diallyl phosphonate and serves as a precursor for various fluorinated phosphonate analogs with potential applications in medicinal chemistry. tandfonline.comnih.gov

The synthesis of phosphonopeptides, which are analogs of peptides with a phosphonate linkage, also utilizes diallyl phosphonate derivatives. For instance, diallyl N-Cbz aminomethylphosphonate (B1262766) can be converted to the corresponding phosphonochloridate, which is then coupled with amino acid esters to form phosphonopeptides. nih.gov

Table 2: Examples of this compound Derivatives and Their Synthesis

| Derivative Name | Starting Material | Key Reagents/Reaction Type | Application/Significance | Reference |

| Diallyl (α-hydroxybenzyl)phosphonate | Diallyl phosphonate, Benzaldehyde | Pudovik Reaction (Base-catalyzed addition) | Intermediate for α-functionalized phosphonates | cdnsciencepub.com |

| Diallyl (α,α-difluoromethyl)phosphonate | Diallyl phosphonate | Sodium bis(trimethylsilyl)amide, Chlorodifluoromethane | Precursor for fluorinated phosphonate analogs | tandfonline.com |

| Diallyl N-Cbz aminomethylphosphonate | Not specified | Not specified | Intermediate for phosphonopeptide synthesis | nih.gov |

Strategies for Alkylation and Arylation

The carbon-phosphorus bond formation is a cornerstone of organophosphorus chemistry, leading to the synthesis of stable phosphonate compounds. Alkylation and arylation of H-phosphonates, including this compound, are fundamental methods for creating these bonds.

Alkylation: The addition of alkyl groups to H-phosphonates can be achieved through several methods. A notable example is the radical-mediated reductive alkylation of alkenes. In this process, thiols can be used as precursors for carbon-centered radicals, which then add to various functionalized and unfunctionalized alkenes. The reaction is driven by a sulfur-atom transfer process using a phosphite, such as triethyl phosphite, as the sulfur-atom acceptor. chemrxiv.orgacs.org This strategy allows for the formation of C-C bonds under mild, transition-metal-free conditions. chemrxiv.orgacs.org For instance, subjecting diallyl ether to these conditions results in alkylated and cyclized products. chemrxiv.orgacs.orgescholarship.org

Palladium-catalyzed decarboxylative allylation is another strategy that has been applied to diallyl malonates, which share the diallyl structural motif. This reaction allows for the synthesis of esters with a benzylic quaternary carbon center under mild conditions. acs.org The choice of ligand is crucial, with electron-donating phosphine (B1218219) ligands being vital for the reaction's success. acs.org

Arylation: The synthesis of arylphosphonates from H-phosphonates is a significant transformation. Modern methods have been developed to achieve P-arylation under mild conditions.

One approach involves the reaction of dialkyl H-phosphonates with arynes, generated in situ. This method produces dialkyl arylphosphonates in high yields without the need for transition metals. The reaction is believed to proceed through the P(V)-to-P(III) tautomerization of the H-phosphonate, facilitated by a base, followed by nucleophilic attack on the aryne intermediate. researchgate.net

Palladium-catalyzed cross-coupling reactions are also effective. The P-arylation of triarylantimony dicarboxylates with dialkyl H-phosphites can be catalyzed by Pd(PPh₃)₄ to form arylphosphonates in moderate to excellent yields. This reaction is notable for proceeding without a base, using the organoantimony compound as a pseudo-halide. nih.gov

Furthermore, a straightforward and scalable synthesis of diphenyl arylphosphonates can be achieved from anilines and triphenyl phosphite at room temperature. This reaction is promoted by a catalytic amount of salicylic (B10762653) acid and proceeds via a radical-radical coupling mechanism, tolerating a wide range of functional groups. organic-chemistry.org

| Aryl Source | Phosphorus Reagent | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Arynes | Dialkyl H-phosphites | CsF, Cs₂CO₃ | Dialkyl arylphosphonates | Transition-metal-free; high yields (71-99%). | researchgate.net |

| Triarylantimony diacetates | Dialkyl H-phosphites | Pd(PPh₃)₄ (5 mol%) | Arylphosphonates | Base-free conditions; moderate to excellent yields. | nih.gov |

| Anilines / Triphenyl phosphite | Triphenyl phosphite | Salicylic acid (catalytic), TBN | Diphenyl arylphosphonates | Radical-radical coupling; room temperature; scalable. | organic-chemistry.org |

Functionalization via Michael-Type Additions

The phospha-Michael addition, or the conjugate addition of H-phosphonates to electron-deficient alkenes, is a highly atom-economical method for forming carbon-phosphorus bonds. rsc.org This reaction is a subset of the Pudovik reaction and provides direct access to a wide range of functionalized phosphonates. rsc.orgresearchgate.net The reactivity of H-phosphonates as nucleophiles is often low, necessitating the use of catalysts to promote the reaction under mild conditions. rsc.org

The effectiveness of the Michael addition depends on the structure of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.org

Michael Acceptors: A variety of activated alkenes can be employed as Michael acceptors, including:

Unsaturated esters, amides, and nitriles: Acrylates, acrylamides, and acrylonitrile (B1666552) are common substrates. For example, the addition of diethyl phosphite to methyl acrylate (B77674) can be catalyzed by tributylphosphine (B147548). psu.edu

Enones and enals: Terminal enones like methyl vinyl ketone and cyclic enones such as cyclopentenone and cyclohexenone are reactive Michael acceptors. rsc.orgresearchgate.net

Nitroalkenes: These electron-deficient olefins readily undergo conjugate addition with H-phosphonates. mdpi.com

Catalysis: The choice of catalyst is critical for the success of the phospha-Michael addition.

Base Catalysis: Strong organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and inorganic bases such as KOH supported on alumina (B75360) have proven effective. rsc.org

Organocatalysis: Nucleophilic organocatalysts, particularly tertiary phosphines like tributylphosphine (n-Bu₃P), can catalyze the conjugate addition. The mechanism involves the formation of a zwitterionic intermediate between the catalyst and the Michael acceptor, which then acts as a base to deprotonate the H-phosphonate. The resulting phosphonate anion then adds to another molecule of the acceptor. psu.edu

The reaction of dialkyl phosphites with β-unsubstituted electron-deficient olefins in the presence of a catalytic amount of n-Bu₃P generally produces the desired alkylphosphonates in good yields. However, the reaction can be less effective for β-substituted vinyl compounds due to steric hindrance. psu.edu

| Michael Acceptor | Phosphorus Reagent | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | Diethyl phosphite | n-Bu₃P (5-10 mol%) | CH₃CN, rt | Alkylphosphonate | psu.edu |

| Acrylamide | Dimethyl/Diethyl phosphonate | DBU | - | Anti-Markovnikov adduct | rsc.org |

| Acrylonitrile | Dimethyl/Diethyl phosphonate | KOH/Al₂O₃ | - | Conjugate adduct | rsc.org |

| Methyl vinyl ketone | Diethyl phosphite | n-Bu₃P (5 mol%) | CH₃CN, rt, 1 h | 1,4-addition product | psu.edu |

| 2-Cyclopenten-1-one | Diethyl phosphite | n-Bu₃P (5 mol%) | CH₃CN, rt, 1 h | 1,4-addition product | psu.edu |

Preparation of Phosphonate and Phosphate (B84403) Derivatives

This compound is a key starting material for accessing both phosphonate and phosphate derivatives.

Phosphonate Derivatives: Phosphonates are characterized by a direct P-C bond. As discussed in the sections above, methods like Michael additions and arylations of this compound lead directly to diallyl phosphonate derivatives. researchgate.netrsc.org The allyl groups on these phosphonates can be subsequently removed. For example, the hydrogenolysis of diallyl phosphonates is a known method for preparing the corresponding phosphonic acid. nih.gov

Phosphate Derivatives: Phosphate esters contain a P-O-C linkage and exist in the P(V) oxidation state. The conversion of this compound, a P(III) species in its tautomeric form, to a phosphate derivative requires an oxidation step.

A common strategy involves the phosphitylation of an alcohol followed by oxidation. Diallyl N,N-diisopropylphosphoramidite, a derivative of diallyl phosphite, is a useful phosphitylating agent. It reacts with alcohols in the presence of an activator like 1H-tetrazole to form a phosphite triester. This intermediate is then oxidized to the corresponding phosphate triester using an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). chemicalbook.com The allyl protecting groups on the resulting diallyl phosphate can be removed under mild conditions, for instance, using a palladium catalyst like Pd(PPh₃)₄ in the presence of a nucleophile such as pyrrolidine. chemicalbook.com

Another direct method for the phosphorylation of alcohols, phenols, and even more complex molecules like carbohydrates and nucleosides uses triallyl phosphite. researchgate.net This reaction produces the corresponding diallyl-protected phosphorylated compounds in good to high yields. researchgate.net The subsequent oxidation of these diallyl phosphite products would yield the desired diallyl phosphate derivatives.

| Derivative Type | Starting Material | Key Reagents/Steps | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|---|

| Phosphonic Acid | Diallyl phosphonate | Hydrogenolysis | Phosphonic acid | Removal of allyl protecting groups. | nih.gov |

| Diallyl Arylphosphonate | Diallyl H-phosphite | Arylation (e.g., with arynes) | Diallyl arylphosphonate | Direct formation of a P-C bond. | researchgate.net |

| Diallyl Alkylphosphonate | Diallyl H-phosphite | Michael Addition (e.g., with enones) | Diallyl alkylphosphonate | Atom-economical C-P bond formation. | rsc.org |

| Diallyl Phosphate | Alcohol + Diallyl N,N-diisopropylphosphoramidite | 1) 1H-Tetrazole; 2) Oxidation (mCPBA or H₂O₂) | Diallyl phosphate triester | Two-step phosphitylation-oxidation sequence. | chemicalbook.com |

| Diallyl Phosphite | Alcohol + Triallyl phosphite | Iodine/Pyridine | Diallyl-protected phosphite | Direct phosphorylation of alcohols. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Diallyl Hydrogen Phosphite

Reactions Involving the P-H Bond

The presence of a hydrogen atom directly bonded to the phosphorus atom is a defining characteristic of diallyl hydrogen phosphite (B83602), conferring upon it the ability to engage in several important classes of reactions.

Hydrophosphonylation Reactions and their Mechanisms

Hydrophosphonylation is a fundamental reaction involving the addition of the P-H bond across a carbon-heteroatom or carbon-carbon multiple bond, leading to the formation of a P-C bond and the generation of phosphonates. wikipedia.org This transformation is a powerful tool for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are compounds of significant interest due to their biological activities. rsc.orgresearchgate.net

The general mechanism of hydrophosphonylation involves the addition of a dialkyl phosphite to a carbonyl or imine functionality. wikipedia.org The reaction can proceed through different pathways, including radical and catalytic routes.

In the presence of radical initiators, such as peroxides, the hydrophosphonylation of unsaturated compounds can occur via a radical chain mechanism. okstate.edu This pathway involves the abstraction of the hydrogen atom from the P-H bond to generate a phosphonyl radical. acs.org This radical species then adds to the double bond of the substrate, followed by a hydrogen atom transfer to yield the final product and regenerate the phosphonyl radical, thus propagating the chain. researchgate.net

Research has shown that phosphorus-centered radicals, like those derived from diallyl hydrogen phosphite, readily add to alkenes. acs.org The reactivity and stereoselectivity of these radical additions are areas of ongoing investigation. researchgate.net

Catalysis provides a more controlled and often more efficient means of effecting hydrophosphonylation. Both base and acid catalysis are employed, as well as organocatalysis and metal-based catalysis. wikipedia.orgacs.org

Base Catalysis: Strong bases can deprotonate the this compound, forming a phosphite anion. This highly nucleophilic species then attacks the electrophilic carbon of the carbonyl or imine group. organic-chemistry.org The resulting alkoxide or amide anion is subsequently protonated to afford the final α-hydroxyphosphonate or α-aminophosphonate.

Acid Catalysis: In the presence of a Brønsted acid, the carbonyl or imine substrate is activated by protonation, rendering it more electrophilic. chemtube3d.com This facilitates the nucleophilic attack by the this compound.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed to achieve enantioselective hydrophosphonylation of aldehydes and imines. csic.es These catalysts can act as bifunctional activators, simultaneously activating both the phosphite and the electrophile. csic.es

Metal-Based Catalysis: Various metal complexes, including those of zinc and other transition metals, can catalyze hydrophosphonylation reactions, often leading to high yields and selectivities. sigmaaldrich.com

The table below summarizes different catalytic systems used in hydrophosphonylation reactions.

| Catalyst Type | Example Catalyst | Substrate | Product | Reference |

| Base | n-BuLi | Aldehydes, Ketones | α-Hydroxy phosphonates | organic-chemistry.org |

| Organocatalyst | Cinchona-derived thiourea | α-Ketoesters | (S)- and (R)-α-Hydroxy phosphonates | csic.es |

| Metal Complex | Dinuclear zinc complex | Enones | γ-Oxo-phosphonates | sigmaaldrich.com |

Michael Addition Reactions with Unsaturated Systems

This compound can undergo Michael addition reactions with α,β-unsaturated compounds, a type of conjugate addition. rsc.org In this reaction, the nucleophilic phosphorus atom adds to the β-carbon of the unsaturated system, which is activated by an electron-withdrawing group. psu.edu

The reaction is typically catalyzed by a base, which deprotonates the this compound to generate the reactive phosphite anion. rsc.org This anion then adds to the Michael acceptor. The success of the reaction is influenced by the nature of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.org For instance, the addition of H-phosphonates to unsaturated esters, amides, and nitriles is well-documented. rsc.org

The use of organocatalysts, such as tributylphosphine (B147548), has also been shown to be effective in promoting the conjugate addition of dialkyl phosphites to electron-deficient olefins. psu.edu

Condensation Reactions with Carbonyl Compounds

This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. evitachem.comlibretexts.orglibretexts.org These reactions, often referred to as Pudovik or Abramov reactions, lead to the formation of α-hydroxyphosphonates. wikipedia.org

The reaction mechanism typically involves the nucleophilic addition of the phosphorus atom to the carbonyl carbon. libretexts.org This can be facilitated by a base, which increases the nucleophilicity of the phosphite, or by an acid, which activates the carbonyl group. The initial adduct is a tetrahedral intermediate which, upon proton transfer, yields the stable α-hydroxyphosphonate product. libretexts.orglibretexts.org

Reactions Involving the Allyl Moieties

The two allyl groups in this compound provide additional sites for chemical reactivity. The double bonds within the allyl groups can undergo various addition reactions typical of alkenes. Furthermore, the allylic position is susceptible to substitution reactions.

The presence of the allyl groups can also influence the reactivity of the P-H bond through allylic strain, which is the steric interaction between a substituent on one end of an olefin and an allylic substituent on the other end. wikipedia.org This can affect the conformational preferences of the molecule and, consequently, its reactivity in various transformations.

Reactions involving the allyl groups can be complex. For example, attempts to prepare triallyl phosphate (B84403) from allyl alcohol and phosphorus oxychloride under ordinary temperatures have been reported to be unsuccessful due to the formation of by-products like allyl chlorides. google.com However, carrying out the reaction at lower temperatures can lead to the desired product. google.com

The allyl groups can also be cleaved under specific conditions. For example, in the synthesis of certain phosphate derivatives, the allyl groups can be deprotected using a palladium catalyst. chemicalbook.com

Cross-Metathesis Reactions for Structural Modification

This compound and its derivatives, particularly diallyl vinylphosphonates, are valuable substrates in olefin cross-metathesis (CM), a powerful reaction for forming new carbon-carbon double bonds. These reactions facilitate significant structural modifications, allowing for the introduction of new functional groups.

Detailed research has shown that diallyl vinylphosphonate (B8674324) esters readily participate in facile cross-metathesis reactions. researchgate.netbeilstein-journals.org The enhanced reactivity is often explained by a "relay" mechanism. researchgate.netbeilstein-journals.org In this process, the metathesis catalyst, such as a Hoveyda-Grubbs catalyst, initially reacts with one of the terminal allyl groups on the phosphonate (B1237965) ester. beilstein-journals.org This is followed by an intramolecular ring-closing metathesis (RCM) step that generates a five-membered oxaphosphole ring and a new ruthenium alkylidene. beilstein-journals.org This new, reactive metal alkylidene then undergoes cross-metathesis with a partner olefin, leading to the final modified product and regenerating the catalyst. beilstein-journals.org

This methodology has been successfully applied to a variety of terminal olefins. For instance, the cross-metathesis of diallyl vinylphosphonates with methyl acrylate (B77674) proceeds in good yield to furnish the corresponding unsaturated ester. beilstein-journals.org The reaction's efficiency allows for the synthesis of functionalized phosphonates that are otherwise difficult to access. researchgate.net The olefin linkage formed is noted for being robust yet potentially reversible, offering further synthetic utility. researchgate.net

Table 1: Examples of Relay Cross-Metathesis with Diallyl Phosphonate Derivatives

| Phosphonate Reactant | Metathesis Partner | Catalyst | Product | Yield | Reference |

| Diallyl vinylphosphonate | Methyl Acrylate | Grubbs Catalyst | Unsaturated Ester | Good Yield | beilstein-journals.org |

| Mono-allyl vinylphosphonate | Methyl Acrylate | Grubbs Catalyst, CuI | Unsaturated Ester | 45% (isolated) | beilstein-journals.org |

| Diallyl vinylphosphonate | Styrene | Grubbs Catalyst | Tetrahydropyran derivative | - | beilstein-journals.org |

Cycloaddition Reactions with this compound

While direct cycloaddition reactions involving this compound itself are not extensively documented, its derivatives, such as vinylphosphonates, serve as key components in cycloaddition reactions to construct complex heterocyclic and carbocyclic frameworks. This compound can be considered a precursor to these reactive species. For example, vinylphosphonates, which can be synthesized using phosphorus-containing reagents, are known to participate in 1,3-dipolar cycloadditions. nih.gov

In a relevant synthetic strategy, Co(II)-catalyzed [2+2+2] cycloaddition reactions between diynes and phosphaalkynes have been used to generate phosphinine rings, a class of phosphorus-containing heterocycles. vascularcell.com This demonstrates the utility of organophosphorus compounds in building aromatic heterocyclic systems. Although not a direct reaction of this compound, it illustrates the potential of phosphorus-containing building blocks in cycloaddition chemistry. Similarly, Diels-Alder reactions of proline or pyroglutaminol derivatives containing phosphorus moieties have been used to access bicyclic skeletons. beilstein-journals.org These examples underscore the role of phosphonate functionalities, accessible from precursors like this compound, in facilitating the synthesis of complex cyclic molecules.

Reactivity as a Phosphorylating Agent

This compound is a key reagent in phosphorylation reactions, most notably through the Atherton-Todd reaction. nih.govwikipedia.orgsioc-journal.cn This reaction provides a powerful method for converting dialkyl phosphites into a variety of phosphorus(V) compounds, including phosphoramidates and phosphate esters, by activating the P-H bond. nih.govharvard.edu

The general mechanism of the Atherton-Todd reaction involves the in situ halogenation of the dialkyl hydrogen phosphite with a halocarbon, typically carbon tetrachloride (CCl₄), in the presence of a base, such as a tertiary amine. sioc-journal.cnharvard.edu The base deprotonates the phosphite, forming a phosphite anion. sioc-journal.cn This anion then attacks the chlorine atom of CCl₄, generating a highly reactive dialkyl chlorophosphate intermediate and a trichloromethyl anion. nih.govwikipedia.org This reactive chlorophosphate is typically not isolated but is immediately trapped by a nucleophile, such as an alcohol or amine, present in the reaction mixture to yield the final phosphorylated product. sioc-journal.cn

A related and convenient method for the direct phosphorylation of alcohols and phenols utilizes triallyl phosphite, a precursor to this compound, in the presence of iodine and a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This approach yields diallyl-protected phosphorylated compounds from a range of substrates, including sensitive molecules like amino acids, carbohydrates, and nucleosides, often with high selectivity for primary alcohols. wikipedia.org

Table 2: Phosphorylation of Various Alcohols Using a Triallyl Phosphite System

| Substrate | Reagents | Product | Yield | Reference |

| Benzyl (B1604629) alcohol | Triallyl phosphite, I₂, DMAP | Diallyl benzyl phosphate | 81% | wikipedia.org |

| 1-Octanol | Triallyl phosphite, I₂, DMAP | Diallyl octyl phosphate | 80% | wikipedia.org |

| Thymidine (B127349) | Triallyl phosphite, I₂, DMAP | Diallyl thymidine phosphate | 54% | wikipedia.org |

| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Triallyl phosphite, I₂, DMAP | Diallyl-phosphorylated glucose derivative | 65% | wikipedia.org |

Elucidation of Reaction Kinetics and Thermodynamics

The elucidation of reaction kinetics and thermodynamics for this compound provides fundamental insights into its reactivity, mechanism, and synthetic applications. While comprehensive thermodynamic data tables are not widely published, mechanistic studies offer significant qualitative and quantitative information.

Kinetics: Kinetic investigations into the reactions of dialkyl phosphites have been crucial for understanding their mechanisms. In the context of the Atherton-Todd reaction, early kinetic studies were performed but could not definitively distinguish between two possible pathways: nucleophilic attack of the deprotonated phosphite on the halogen or initial attack of the base on the carbon tetrachloride. nih.govwikipedia.org This highlights the complexity of the reaction mechanism.

For cross-metathesis reactions, kinetic studies on related systems provide valuable context. The metathesis of diethyl diallylmalonate using a ruthenium catalyst was found to follow a dissociative mechanism, where the rate-limiting step involves the dissociation of a phosphine (B1218219) ligand from the metal center before the olefin can bind. The addition of excess phosphine was shown to decrease the reaction rate significantly, supporting this pathway. Reactions involving diallyl vinylphosphonates are often described as "facile," implying rapid kinetics under appropriate catalytic conditions. researchgate.net

Thermodynamics: The thermodynamics of phosphorylation are a key driver for the reactivity of this compound as a phosphorylating agent. The formation of organophosphate molecules is an endergonic process, requiring an energy input of approximately 15 kJ/mol. nih.gov This energy requirement can be met by using highly reactive phosphorus compounds or by removing water to drive the equilibrium forward. nih.gov In phosphite-mediated reactions, the thermodynamic driving force is often the formation of a very strong phosphorus-oxygen double bond (P=O) in the final phosphate product, which releases significant energy. For example, the use of phosphites to deoxygenate N-O bonds is driven by the favorable exchange of a weak N-O bond for a strong P=O bond. This principle underpins the utility of this compound and related reagents in a wide array of chemical transformations.

Polymerization Studies of Diallyl Hydrogen Phosphite

Homopolymerization Mechanisms and Kinetics

The homopolymerization of diallyl monomers is fundamentally distinct from that of monovinyl compounds due to the presence of two allyl groups. This structure invariably leads to cross-linked, insoluble polymers at higher conversions. A defining characteristic of allyl monomer polymerization is the high propensity for degradative chain transfer, which significantly impacts reaction kinetics and the molecular weight of the resulting polymer.

The polymerization process for diallyl compounds typically proceeds in stages. Initially, a soluble, fusible prepolymer, often referred to as the β-polymer, is formed. This prepolymer contains unreacted pendant allyl groups. Upon further heating or extended reaction times, these pendant groups react, leading to extensive cross-linking and the formation of an insoluble, infusible thermoset resin, known as the γ-polymer acs.org. The polymerization is also marked by a cyclopolymerization mechanism, where intramolecular propagation (cyclization) competes with intermolecular propagation, leading to the formation of five- or six-membered rings within the polymer backbone e3s-conferences.org.

Radical Homopolymerization Investigations

Below is a table summarizing typical kinetic data obtained from studies on a representative diallyl monomer, methyl alkyl diallyl ammonium (B1175870) chloride, which illustrates these principles.

| Monomer | Polymerization Rate (Rp) Order | Activation Energy (Ea) (kJ/mol) | Rate Equation |

| Dimethyl Diallyl Ammonium Chloride (DMDAAC) | Rp1 | 96.70 | Rp1 = k₁[M]¹·²⁴[I]⁰·⁵² |

| Methyl Propyl Diallyl Ammonium Chloride (MPDAAC) | Rp2 (< Rp1) | 97.25 | Rp2 = k₂[M]¹·²¹[I]⁰·⁵¹ |

| Methyl Allyl Diallyl Ammonium Chloride (MADAAC) | Rp3 (< Rp2) | 100.23 | Rp3 = k₃[M]¹·¹⁹[I]⁰·⁵⁰ |

| This data is representative of studies on analogous diallyl monomers and illustrates the kinetic principles involved. mdpi.com |

Controlled Radical Polymerization Strategies

Applying controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), to diallyl monomers presents significant challenges. The inherent tendency for degradative chain transfer interferes with the delicate equilibrium required to maintain control over the polymerization process. Furthermore, phosphorus-containing compounds themselves can act as radical inhibitors or scavengers, which can retard or inhibit controlled radical polymerizations rsc.org.

Reports on the successful CRP of monomers bearing phosphonic acid groups are limited. Often, such polymerizations are carried out indirectly by first protecting the acidic groups, performing the polymerization, and then deprotecting the resulting polymer via hydrolysis researchgate.netresearchgate.net. Direct homopolymerization of phosphonic acid-containing monomers via conventional radical methods frequently results in cross-linked, insoluble materials, complicating molecular weight control and characterization researchgate.net. The acidic proton of the phosphite (B83602) group can also interfere with many catalyst systems used in CRP.

Copolymerization with Various Monomers

Copolymerization with Vinyl Monomers

The copolymerization of diallyl phosphonates with vinyl monomers has been explored. For example, studies on diallyl benzenephosphonate, a structurally similar compound, show its ability to copolymerize with vinyl acetate (B1210297) acs.org. The resulting copolymers incorporate the phosphorus moiety, which can impart properties such as flame resistance. The reactivity of vinyl phosphate (B84403) monomers in copolymerizations with monomers like vinyl chloride has been found to be somewhat lower than that of vinyl acetate researchgate.net. This suggests that diallyl hydrogen phosphite would likely exhibit lower reactivity compared to the comonomer, leading to copolymers with a lower proportion of phosphite units than present in the initial monomer feed.

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers

Diallyl phosphonates have been successfully copolymerized with acrylate and methacrylate monomers to produce functional materials. Diallyl benzenephosphonate, for instance, forms copolymers with methyl methacrylate (MMA) acs.org. These copolymers are notable for their flame-resistant properties and high refractive indices. By adjusting the ratio of the diallyl phosphonate (B1237965) to MMA, the properties of the final resin can be tailored. For example, increasing the diallyl benzenephosphonate content enhances flame resistance but may affect mechanical properties. A key application of this copolymer system is in the creation of transparent laminates with glass fabric, achieved by matching the refractive index of the copolymer resin to that of the glass acs.org.

The following table presents data on the properties of copolymers made from methyl methacrylate and diallyl benzenephosphonate, demonstrating the effect of composition on the final material.

| Property | 100% Methyl Methacrylate | 50% MM / 50% DABP | 100% Diallyl Benzenephosphonate (DABP) |

| Barcol Hardness | 45-50 | 40-45 | 35-40 |

| Refractive Index (nD20) | 1.49 | 1.52 | 1.55 |

| Flame Resistance | Burns | Self-Extinguishing | Self-Extinguishing |

| This data is for the analogous compound Diallyl Benzenephosphonate (DABP) and illustrates the impact of copolymerization. acs.org |

Integration into Ring-Opening Polymerization Systems

The integration of this compound as a comonomer in ring-opening polymerization (ROP) systems is not a widely documented strategy. Instead, research shows that alkyl phosphites play a different role in certain ROP systems, particularly in Ring-Opening Metathesis Polymerization (ROMP). In ROMP, which is often catalyzed by highly active ruthenium catalysts (e.g., Grubbs' catalysts), alkyl phosphites are used as inhibitors or controlling agents nih.govresearchgate.netmorressier.com.

In systems like Frontal Ring-Opening Metathesis Polymerization (FROMP), the high reactivity of the catalyst can lead to a very short working time or "pot life," making processing difficult. By adding an alkyl phosphite, the catalyst's activity is temporarily curbed, substantially extending the pot life from under an hour to as long as 30 hours nih.govresearchgate.netsemanticscholar.orgillinois.edu. The phosphite ligand can be driven off the ruthenium catalyst with mild heating, re-initiating the polymerization in a more controlled manner researchgate.net. Therefore, in the context of ROMP, a phosphite compound like this compound would more likely function as a polymerization inhibitor rather than being incorporated as a monomer into the polymer backbone.

Polymer Architectures and Properties Modulated by this compound Incorporation

The incorporation of this compound into polymer chains offers a versatile method for tailoring the final architecture and properties of the material. The two allyl groups of the monomer allow for various polymerization pathways, leading to structures ranging from simple linear chains to complex crosslinked networks. The presence of the phosphite group further imparts unique chemical reactivity and can influence the polymer's thermal and flame-retardant properties.

The radical polymerization of diallyl monomers, including this compound, can lead to the formation of both linear and branched structures. The propensity for branching is significant due to the presence of two reactive double bonds. The polymerization can proceed through cyclopolymerization, where alternating intramolecular and intermolecular propagation steps occur, leading to chains containing cyclic repeating units.

In the case of related allyl phosphonated monomers, radical homopolymerization has been shown to yield hyperbranched polymers. researchgate.net This is often accompanied by solubility limitations, which can be a drawback for certain applications. To control the degree of branching and molecular weight, telomerization can be employed. The use of a chain transfer agent, such as dimethyl hydrogenophosphonate, can limit hyperbranching and produce linear oligomers of lower molecular weights. researchgate.net Research on the radical polymerization of allyloxydioxaphosphorinanes with a P-H bond has demonstrated the formation of linear oligomers, in contrast to the hyperbranched structures obtained when the substituent on the phosphorus is an alkyl or aryl group. researchgate.net

The general mechanism for the polymerization of allyl compounds often involves degradative chain transfer, which can limit the molecular weight of the resulting polymers. However, specific catalyst systems, such as palladium-based catalysts, have been developed for the insertion polymerization of diallyl ether, which can lead to the formation of high molecular weight polymers with cyclic ether repeat units. nih.govresearchgate.net While not directly studying this compound, these studies provide insights into controlling the polymerization of diallyl monomers to achieve more defined architectures.

Table 1: Influence of Polymerization Conditions on the Architecture of Allyl Phosphonate Polymers

| Monomer System | Polymerization Method | Additives | Resulting Polymer Architecture |

|---|---|---|---|

| Cyclic allyl phosphonated monomers | Radical homopolymerization | AIBN initiator | Hyperbranched polymers |

| Cyclic allyl phosphonated monomer | Telomerization | Dimethyl hydrogenophosphonate (CTA) | Linear oligomers |

The bifunctional nature of this compound makes it an effective crosslinking agent, enabling the formation of network polymers. When copolymerized with monofunctional monomers, the this compound units can act as junction points, connecting multiple polymer chains to form a three-dimensional network. The density of these crosslinks can be controlled by adjusting the feed ratio of the diallyl monomer.

Studies on the free-radical crosslinking multiallyl polymerization of diallyl phthalates have shown the formation of nanogel-like network polymer precursors. researchgate.net These precursors can then interact to form a macroscopic gel. This process of forming inhomogeneous network polymers with high crosslink density is a characteristic feature of multiallyl polymerizations. researchgate.net Similarly, this compound can be expected to participate in the formation of such network structures, contributing to the material's mechanical and thermal stability.

The formation of a network structure can also be achieved through post-polymerization crosslinking of linear or branched polymers containing pendant allyl groups. These reactive sites can be utilized for subsequent crosslinking reactions, providing a two-step approach to network formation.

Table 2: Role of Diallyl Monomers in Network Polymer Formation

| Diallyl Monomer | Polymerization Type | Role of Diallyl Monomer | Resulting Structure |

|---|---|---|---|

| Diallyl Phthalate (B1215562) | Free-radical crosslinking polymerization | Crosslinking agent | Inhomogeneous network polymer |

Post-Polymerization Modifications of this compound-Containing Polymers

Polymers synthesized with this compound possess reactive sites that are amenable to a variety of post-polymerization modifications. These modifications allow for the introduction of new functional groups and the tailoring of polymer properties for specific applications. The key reactive sites are the pendant allyl groups and the phosphite moiety.

The pendant allyl groups serve as versatile handles for a range of chemical transformations. Thiol-ene "click" chemistry is a highly efficient method for the functionalization of these groups. nih.gov This reaction proceeds under mild conditions, often initiated by UV light or thermally, and allows for the attachment of a wide array of thiol-containing molecules. rsc.org For instance, the reaction with thiols can be used to introduce hydroxyl, carboxyl, or other functional groups, thereby altering the polymer's solubility, reactivity, and surface properties.

Another important reaction of the allyl groups is epoxidation. rsc.org The resulting epoxide rings are highly reactive and can be opened by various nucleophiles, providing a pathway to a diverse range of functionalized polymers. researchgate.net These modifications can be used to attach bioactive molecules, improve adhesion, or alter the polymer's thermal stability.

The phosphite group itself can also be a site for modification. For example, it can be oxidized to a phosphate, which can alter the polymer's charge and interaction with other materials. The P-H bond in the hydrogen phosphite moiety can also participate in specific reactions, further expanding the possibilities for post-polymerization functionalization. These modifications are crucial for developing advanced materials with tailored functionalities. nih.govrsc.org

Table 3: Examples of Post-Polymerization Modifications on Allyl-Containing Polymers

| Modification Reaction | Reagents | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Thiol-ene Click Chemistry | Thiol-containing molecules (e.g., thioglycolic acid) | Carboxyl groups, hydroxyl groups, etc. | Altered solubility, attachment of biomolecules |

| Epoxidation | Oxidizing agents (e.g., mCPBA, OXONE) | Epoxide rings | Further functionalization via ring-opening |

Catalytic Applications of Diallyl Hydrogen Phosphite and Its Derived Species

Diallyl Hydrogen Phosphite (B83602) as a Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Diallyl hydrogen phosphite can be utilized as a starting material for the synthesis of more complex phosphite ligands or can react in situ with metal precursors to form active catalytic species.

Phosphite Ligand Synthesis and Complexation with Transition Metals

This compound can serve as a component in the formation of transition metal catalyst compositions. For instance, it is a key ingredient in an iron-based catalyst system used for the polymerization of 1,3-butadiene to produce syndiotactic 1,2-polybutadiene. In this system, this compound is reacted with an iron-containing compound, such as iron(III) acetylacetonate, to form an iron complex. This complex, in conjunction with an organomagnesium compound, forms the active catalyst for polymerization. The components can be added to the polymerization system sequentially, with one procedure involving the reaction of the iron compound with the this compound first to form the complex before introduction into the reaction mixture.

The reactivity of the P-H bond in this compound allows for its derivatization into other organophosphorus compounds. For example, it can undergo reaction with carbon tetrachloride in the presence of triethylamine (B128534). This reactivity highlights its potential as a precursor for creating new phosphorus-based ligands with modified functionalities at the phosphorus center.

Furthermore, the allyl groups can be exchanged in transesterification reactions. The related compound, triallyl phosphite, which can be formed from this compound, is known to be an effective phosphorylating agent for alcohols, phenols, saccharides, and nucleosides. This reaction proceeds by the substitution of the allyl groups, demonstrating a pathway by which this compound could act as a precursor to a wide range of other phosphite esters, including chiral phosphites for asymmetric catalysis, by reacting it with appropriate chiral alcohols.

Role in Asymmetric Catalysis

While phosphite ligands are extensively used in asymmetric catalysis to induce enantioselectivity in metal-catalyzed reactions, specific applications detailing chiral ligands directly synthesized from this compound are not prominently documented in the reviewed literature. However, the potential for its use as a precursor is clear. The synthesis of chiral phosphite-containing ligands, such as P,N-bidentate phosphites, is a powerful strategy in asymmetric catalysis. These ligands have proven highly effective in reactions like palladium-catalyzed allylic alkylation, achieving high enantiomeric excess (ee). The transesterification capability of the allyl groups in this compound provides a viable route to synthesize such chiral ligands by reacting it with chiral amino alcohols.

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

Immobilization Strategies for Phosphite Catalysts

The functional groups of this compound, particularly the allyl groups, present opportunities for immobilization. The carbon-carbon double bonds of the allyl groups can be functionalized through various chemical reactions, such as hydrosilylation, hydroformylation, or polymerization, to anchor the phosphite moiety onto solid supports like silica (B1680970), polystyrene, or other polymers. Once immobilized, these supported phosphite derivatives could be complexed with transition metals to create solid-supported, recyclable catalysts. However, specific examples of immobilization strategies and catalytic applications for derivatives of this compound were not found in the surveyed literature.

Organocatalytic Applications of this compound

Organocatalysis involves the use of small organic molecules to catalyze chemical reactions, avoiding the need for metal catalysts. Dialkyl hydrogen phosphonates, the class of compounds to which this compound belongs, are known to participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions.

The reactive P-H bond in dialkyl phosphites allows them to act as nucleophiles in reactions such as the phospha-Michael, phospha-Mannich (Kabachnik-Fields), and phospha-aldol reactions. These reactions are fundamental for the synthesis of important classes of compounds like β-ketophosphonates, α-aminophosphonates, and α-hydroxyphosphonates. Chiral organocatalysts, such as Brønsted acids or bases, can be used to control the stereochemistry of these additions. While these reactions are well-established for dialkyl phosphites in general, specific studies detailing the use of this compound as the phosphonating agent in organocatalytic reactions are not extensively reported.

Mechanistic Insights into this compound-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound or its derivatives as ligands, the electronic and steric properties of the phosphorus center play a significant role. Phosphite ligands are generally considered strong π-acceptors and weaker σ-donors compared to phosphines, which influences the reactivity of the metal center.

Applications of Diallyl Hydrogen Phosphite in Advanced Materials Research

Incorporation into Polymeric Materials for Enhanced Functionality

The incorporation of diallyl hydrogen phosphite (B83602) into polymer structures is a key strategy for imparting a range of desirable functionalities, most notably flame retardancy and improved thermal stability. frontiersin.orgnih.govmdpi.com The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier, preventing the release of flammable volatiles and inhibiting the spread of fire. frontiersin.orgnih.gov

Design of Phosphorus-Containing Polymer Systems

Diallyl hydrogen phosphite serves as a reactive monomer in the design of various phosphorus-containing polymer systems. Its bifunctionality allows it to be integrated into polymer backbones or grafted as side chains. The allyl groups can undergo free-radical polymerization or copolymerization with other vinyl monomers, while the P-H group can participate in reactions like phospha-Michael additions or serve as a site for further chemical modification. researchgate.net

Development of Thermoset Resins and Coatings

In the realm of thermoset resins and coatings, this compound can function as a reactive crosslinking agent and a flame retardant. Its allyl groups can participate in the curing process of resins such as unsaturated polyesters and vinyl esters, contributing to the formation of a crosslinked network. perstorp.comgrowingscience.comgoogle.com The incorporation of phosphorus into the thermoset matrix enhances its thermal stability and fire resistance. lsu.edu

UV-curable coatings represent another area where this compound can be utilized. adhesion.krnih.govbibliotekanauki.plgoogle.comresearchgate.net The allyl functionalities can react via photoinitiated radical polymerization, allowing for rapid curing and the formation of durable, protective films. The presence of phosphorus in these coatings can improve their adhesion to substrates and provide flame retardant properties.

Below is a table summarizing the potential effects of incorporating this compound into thermoset resins:

| Property | Effect of this compound Incorporation |

| Flame Retardancy | Increased, due to phosphorus content promoting char formation. |

| Thermal Stability | Generally improved. |

| Crosslink Density | Can be increased through the reaction of allyl groups. |

| Adhesion | Potentially improved due to the polarity of the phosphite group. |

| Mechanical Properties | Can be tailored by controlling the degree of incorporation and crosslinking. |

Research on Advanced Composites

The use of this compound in advanced composites is an emerging area of research. In fiber-reinforced composites, it can be used to modify the polymer matrix, enhancing its flame retardancy and thermal performance. This is particularly important for applications where materials are exposed to high temperatures or stringent fire safety regulations.

Furthermore, this compound can be employed to modify the surface of reinforcing fillers, such as glass or carbon fibers, to improve their compatibility with the polymer matrix. This can lead to enhanced stress transfer at the fiber-matrix interface and, consequently, improved mechanical properties of the composite material.

Role in Surface Modification and Functionalization Strategies

The reactivity of this compound makes it a suitable candidate for surface modification and functionalization of various substrates. The phosphite group can interact with metal oxide surfaces, such as silica (B1680970) or titania, through the formation of coordinate bonds or by reacting with surface hydroxyl groups. nih.govnih.govd-nb.info This allows for the grafting of the diallyl functionality onto the surface, which can then be used for subsequent reactions, such as polymerization or the attachment of other molecules.

This approach can be used to alter the surface properties of materials, for example, to improve their hydrophobicity or to introduce specific functionalities for biomedical applications. nih.gov The ability to tailor surface chemistry is crucial for controlling interactions at the material interface.

Development of Hybrid Organic-Inorganic Materials utilizing this compound

This compound can act as a molecular bridge in the synthesis of hybrid organic-inorganic materials. researchgate.netrsc.orgmdpi.comradtech2020.comrsc.org Through the reaction of its phosphite group with inorganic precursors (e.g., metal alkoxides) via a sol-gel process, an inorganic network can be formed. Simultaneously, the allyl groups are available for organic polymerization, leading to an interpenetrating network of organic and inorganic phases at the molecular level.

These hybrid materials can exhibit a unique combination of properties derived from both their organic and inorganic components, such as the flexibility and processability of polymers combined with the hardness and thermal stability of ceramics. The specific properties of the resulting hybrid material can be tuned by varying the ratio of the organic and inorganic precursors and the reaction conditions.

The following table outlines the synthetic approaches for creating hybrid materials with this compound:

| Synthetic Approach | Description |

| Sol-Gel Process | Co-condensation of this compound with metal alkoxides (e.g., tetraethoxysilane) to form an inorganic network with pendant allyl groups. |

| Polymerization | Subsequent or simultaneous polymerization of the allyl groups to form an interpenetrating organic polymer network. |

| Surface Grafting | Grafting of this compound onto pre-formed inorganic nanoparticles, followed by polymerization from the surface. |

Bio-Inspired Material Systems Research

The principles of biomineralization, where organisms create highly structured inorganic materials, have inspired the development of new synthetic strategies. mdpi.comresearchgate.net While direct research on this compound in this specific area is limited, organophosphorus compounds, in general, play a crucial role in biological systems and can be used to mimic these processes.

The phosphite group in this compound can interact with metal ions, such as calcium, and potentially influence the nucleation and growth of inorganic crystals like hydroxyapatite, the mineral component of bone. mdpi.com This could be explored for the development of bioactive coatings for medical implants or for the synthesis of novel composite materials with hierarchical structures inspired by nature. researchgate.net The allyl groups could also serve as reactive sites for the incorporation of biomolecules or for creating a crosslinked organic matrix around the mineral phase.

Analytical Methodologies for Diallyl Hydrogen Phosphite Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is an indispensable tool in the study of diallyl hydrogen phosphite (B83602), providing insights into its molecular structure, bonding, and transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diallyl hydrogen phosphite and for tracking the progress of reactions in which it participates. ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR provides information about the hydrogen atoms in the molecule. For diallyl phosphite, the spectrum shows characteristic signals for the vinyl and methylene (B1212753) protons of the allyl groups, as well as the distinct signal for the hydrogen atom directly bonded to the phosphorus atom. rsc.org

¹³C NMR reveals the carbon framework of the molecule. The spectrum for diallyl phosphite displays signals corresponding to the sp² carbons of the double bond and the sp³ carbon of the -CH₂- group in the allyl moiety. rsc.org

³¹P NMR is highly specific to the phosphorus nucleus and is extremely useful for studying phosphorus-containing compounds. Diallyl phosphite exhibits a characteristic chemical shift in the ³¹P NMR spectrum. rsc.org This technique is invaluable for monitoring reactions, as changes in the coordination and oxidation state of the phosphorus atom result in significant shifts in the ³¹P signal. For instance, in studies of phosphite hydrolysis or other transformations, ³¹P NMR can be used to follow the consumption of the starting material and the formation of products in real-time. rsc.orgnih.gov

Detailed NMR data for diallyl phosphite dissolved in deuterated chloroform (B151607) (CDCl₃) has been reported as follows:

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are observed at 7.76 ppm (singlet, 0.5H), 6.00 ppm (singlet, 0.5H), 5.98-5.89 ppm (multiplet, 2H), and 4.59-4.55 ppm (multiplet, 4H). rsc.org

¹³C NMR (100 MHz, CDCl₃): A doublet is observed at δ 132.3 ppm with a carbon-phosphorus coupling constant (J C-P) of 5.9 Hz. rsc.org

³¹P NMR (162 MHz, CDCl₃): The chemical shift is reported at δ 8.26 ppm. rsc.org

In mechanistic studies, such as the investigation of the stability and degradation of analogous compounds like dimethyl hydrogen phosphite (DMHP), NMR is used to identify decomposition products. nih.gov For example, ¹H-NMR has been used to identify methanol (B129727), monomethyl hydrogen phosphite, and orthophosphorous acid as degradation products of DMHP in aqueous solutions. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Frequency | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CDCl₃ | 400 MHz | 7.76 / 6.00 | s |

| 5.98-5.89 | m | |||

| 4.59-4.55 | m | |||

| ¹³C | CDCl₃ | 100 MHz | 132.3 | d, JC-P = 5.9 Hz |

| ³¹P | CDCl₃ | 162 MHz | 8.26 | - |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In this compound, these methods can confirm the presence of key structural features. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrations for this compound include:

P-H Stretching: A prominent and sharp absorption band, typically in the region of 2350-2450 cm⁻¹, is characteristic of the P-H bond in hydrogen phosphites. researchgate.net

P=O Stretching: Due to tautomerism, this compound exists in equilibrium with its phosphonate (B1237965) form, which contains a phosphoryl group (P=O). This gives rise to a strong absorption band, usually found between 1250 and 1290 cm⁻¹.

P-O-C Stretching: Vibrations associated with the P-O-C linkages typically appear in the fingerprint region of the IR spectrum, often as strong bands between 1000 and 1050 cm⁻¹.

C=C Stretching: The allyl groups will show a characteristic C=C stretching vibration around 1645 cm⁻¹.

=C-H and C-H Stretching: Vibrations for the vinyl (=C-H) and alkyl (C-H) groups will be observed around 3080 cm⁻¹ and in the 2850-3000 cm⁻¹ region, respectively. researchgate.net

Both IR and Raman spectroscopy can be used to analyze the molecular and crystal structures, often aided by theoretical calculations to assign the observed vibrational bands. researchgate.net These techniques are valuable for confirming the identity of the synthesized compound and for detecting impurities or reaction byproducts.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and assessing its purity. When coupled with gas chromatography (GC-MS), it provides a powerful method for separating and identifying components in a mixture. researchgate.netresearchgate.net

In electron ionization mass spectrometry (EI-MS), this compound (or its tautomer, diallyl phosphonate) undergoes fragmentation, producing a unique pattern of ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint that can be used for identification. The molecular ion peak [M]⁺ confirms the molecular weight of the compound. The study of homologous series of dialkyl phosphonates shows that fragmentation pathways can be systematically analyzed. researchgate.net Although the molecular ion may not always be prominent, the characteristic fragments provide strong evidence for the structure. researchgate.net Collision-induced dissociation studies in tandem mass spectrometry can be used to distinguish between the phosphite and phosphonate tautomeric structures. researchgate.net

Chromatographic Separations for Isolation and Purity Analysis

Chromatographic methods are essential for the separation, isolation, and purity analysis of this compound from reaction mixtures and for quantitative analysis.

Gas chromatography is widely used for the analysis of volatile organophosphorus compounds like dialkyl phosphites. nih.govd-nb.info For the analysis of this compound, a GC system equipped with a suitable capillary column (e.g., a non-polar or semi-polar stationary phase like HP-5 or RTX-5) and a sensitive detector is employed. researchgate.netjournaljpri.com A flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) are commonly used detectors due to their high sensitivity and selectivity for phosphorus-containing compounds. d-nb.info

GC methods can be used to:

Assess Purity: Determine the percentage purity of a this compound sample by separating it from volatile impurities.

Quantify Concentration: By using a suitable internal or external standard, the concentration of the compound in a solution can be determined.

Monitor Reactions: Track the disappearance of reactants and the appearance of products in a reaction mixture over time.

The characterization of homologous series of dialkyl phosphonates by GC involves determining their retention indices (RIs), which are valuable parameters for identification. researchgate.netresearchgate.net The development of a GC-MS method for a similar compound, diethyl phosphite, specified an HP-5 column with a temperature program to ensure proper elution and separation. journaljpri.com

Table 2: Typical GC Parameters for Dialkyl Phosphite Analysis

| Parameter | Example Value | Purpose |

|---|---|---|

| Column | HP-5, 30 m x 0.32 mm x 1 µm | Separation of analytes |

| Carrier Gas | Helium/Nitrogen | Mobile phase |

| Injector Temp. | 220°C | Volatilization of sample |

| Oven Program | Start at 70°C, ramped | Elution of compounds based on boiling point |

| Detector | MS, FPD (P-mode) | Selective detection of phosphorus compounds |

Parameters are illustrative and based on methods for similar compounds like diethyl phosphite. journaljpri.com

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for analyzing less volatile or thermally unstable compounds. For this compound and its potential degradation products, which may be more polar, HPLC is an excellent analytical choice. nih.gov

Methodologies often involve reversed-phase chromatography, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector if the analyte has a suitable chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For trace analysis of phosphite anions, ion chromatography with suppressed conductivity detection has proven effective. nih.gov

HPLC has been successfully used to analyze the degradation of dimethyl hydrogen phosphite in aqueous solutions, separating the parent compound from its more polar hydrolysis products like monomethyl hydrogen phosphite and orthophosphorous acid. nih.gov Such methods allow for stability studies and kinetic analysis of decomposition reactions. nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the characterization of complex mixtures containing this compound, its precursors, isomers, and degradation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the high-resolution separation and sensitive, specific detection required for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)